N-(4-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a tetrahydrofuran moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thiazol-2-yl)benzamide typically involves multiple steps. One common method includes the reaction of 2-aminothiazole with benzoyl chloride to form the benzamide derivative. This intermediate is then reacted with a tetrahydrofuran-based amine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are often employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and benzamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thiazol-2-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The benzamide group may enhance the compound’s binding affinity and specificity. The tetrahydrofuran moiety can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
N-(4-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thiazol-2-yl)benzamide is unique due to its combination of a thiazole ring, benzamide group, and tetrahydrofuran moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C17H19N3O3S |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-[4-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C17H19N3O3S/c21-15(18-10-14-7-4-8-23-14)9-13-11-24-17(19-13)20-16(22)12-5-2-1-3-6-12/h1-3,5-6,11,14H,4,7-10H2,(H,18,21)(H,19,20,22) |
InChI Key |
ZNUIJXXPJNYUPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.